molecular formula C13H15N3O2 B8784818 ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate

ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate

Cat. No.: B8784818
M. Wt: 245.28 g/mol
InChI Key: JHEHBQQUKRWMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl 3-amino-1-benzylpyrazole-4-carboxylate

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)11-9-16(15-12(11)14)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H2,14,15)

InChI Key

JHEHBQQUKRWMGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1N)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium (1.9 g) was dissolved in anhydrous ethanol (100 ml) to prepare a solution of sodium ethoxide. To this, were added 3-amino-4-ethoxycarbonylpyrazole (12.4 g) and benzyl chloride (10 g), and the resulted mixture was refluxed for 1 h. After filtration of the hot mixture, the filtrate was concentrated to quarter volume, and cooled to crystallize. The crude product was recrystallized from an ether-water mixture to give 3-amino-1-benzyl-4-ethoxycarbonylpyrazole (10.7 g, yield 44%). To a solution of 3-amino-1-benzyl-4-ethoxycarbonylpyrazole (0.2 g) in dried toluene (30 ml), were added propyl isocyanate (0.307 ml) and triethylamine (0.11 ml), and the mixture was refluxed in a sealed tube for 8 h. The reaction mixture was evaporated under reduced pressure followed by silica-gel column chromatography (toluene : ethyl acetate=20:1) to give the title compound (0.129 g, yield 48%). 1H-NMR (CDCl3) δ ppm: 0.92 (3H, t, J=7Hz, CH2CH2CH3 ), 1.32 (3H, t, J=7Hz, COOCH2CH3 ), 1.57 (2H, 6th, CH2CH2CH3), 4.28 (2H, q, J=7Hz, COOCH2CH3), 5.14 (2H, s, CH2 --Ph), 7.25 (5H, m, CH2 --Ph), 7.91 (2H, brs, NH), 8.00 (1H, s, C5-H)
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three

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